molecular formula C34H42N2O7S2 B15189678 5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate CAS No. 207736-16-1

5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate

Cat. No.: B15189678
CAS No.: 207736-16-1
M. Wt: 654.8 g/mol
InChI Key: AGWURPBBVUXVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-1H-Imidazole-4-sulfonic acid, 1-methyl-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester is a complex organic compound that features multiple functional groups, including imidazole, sulfonic acid, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, sulfonation, esterification, and the introduction of various substituents. Typical reaction conditions may include:

    Imidazole ring formation: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Esterification: The ester group can be introduced through a reaction between an alcohol and a carboxylic acid or its derivatives, such as acid chlorides or anhydrides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the ester group may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the imidazole ring and sulfonic acid group suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. The imidazole ring is a common motif in many pharmaceuticals, and the compound’s overall structure may lend itself to drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its complex structure and multiple functional groups make it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The presence of the imidazole ring suggests that it could interact with metal ions or other cofactors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-4-sulfonic acid: A simpler analog that lacks the ester and other substituents.

    1-Methylimidazole: A simpler compound with only the imidazole ring and a methyl group.

    Cyclohexyl derivatives: Compounds that contain the cyclohexyl group but lack the imidazole or sulfonic acid groups.

Uniqueness

The uniqueness of (±)-1H-Imidazole-4-sulfonic acid, 1-methyl-, 4-((6-cyclohexyl-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester lies in its complex structure, which combines multiple functional groups and substituents. This complexity may confer unique chemical and biological properties that are not present in simpler analogs.

Properties

CAS No.

207736-16-1

Molecular Formula

C34H42N2O7S2

Molecular Weight

654.8 g/mol

IUPAC Name

[5-tert-butyl-4-[[2-cyclohexyl-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] 1-methylimidazole-4-sulfonate

InChI

InChI=1S/C34H42N2O7S2/c1-22-17-29(26(33(2,3)4)18-28(22)43-45(40,41)30-20-36(5)21-35-30)44-31-27(38)19-34(42-32(31)39,24-9-7-6-8-10-24)16-15-23-11-13-25(37)14-12-23/h11-14,17-18,20-21,24,37-38H,6-10,15-16,19H2,1-5H3

InChI Key

AGWURPBBVUXVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OS(=O)(=O)C2=CN(C=N2)C)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=C(C=C4)O)C5CCCCC5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.